(S)-2-(3-Fluorophenyl)piperidine hydrochloride
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Overview
Description
(S)-2-(3-Fluorophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClFN It is a piperidine derivative, where the piperidine ring is substituted with a fluorophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Fluorophenyl)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and piperidine.
Formation of Intermediate: The 3-fluorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield (S)-2-(3-Fluorophenyl)piperidine.
Hydrochloride Formation: The final step involves the conversion of (S)-2-(3-Fluorophenyl)piperidine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Fluorophenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced piperidine derivatives.
Substitution: Formation of substituted phenylpiperidine derivatives.
Scientific Research Applications
(S)-2-(3-Fluorophenyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(3-Fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, potentially modulating their activity. The piperidine ring provides structural stability and influences the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(4-Fluorophenyl)piperidine hydrochloride
- (S)-2-(2-Fluorophenyl)piperidine hydrochloride
- (S)-2-(3-Chlorophenyl)piperidine hydrochloride
Uniqueness
(S)-2-(3-Fluorophenyl)piperidine hydrochloride is unique due to the specific position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2-(3-fluorophenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11;/h3-5,8,11,13H,1-2,6-7H2;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRDQWBXSBEYBV-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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